

reactivity and stability of 2-Methyl-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzotrifluoride

Cat. No.: B1293631

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Stability of **2-Methyl-3-nitrobenzotrifluoride**

Introduction

2-Methyl-3-nitrobenzotrifluoride, with the CAS Number 6656-49-1, is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group.^{[1][2]} Its molecular formula is $C_8H_6F_3NO_2$ and it has a molecular weight of approximately 205.14 g/mol.^{[1][2]} This compound serves as a versatile and crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[2][3]} The unique combination of electron-withdrawing groups (nitro and trifluoromethyl) and an electron-donating group (methyl) on the aromatic ring imparts a distinct reactivity profile, making it a valuable building block for targeted chemical synthesis.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, reactivity, stability, and associated experimental protocols.

Physicochemical and Safety Data

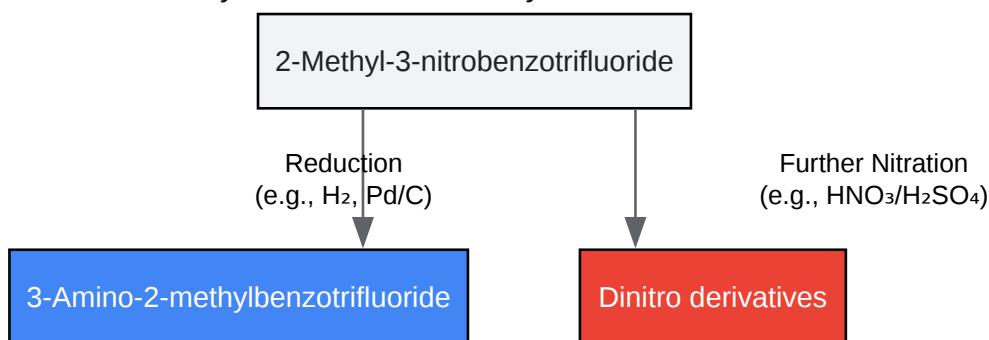
The fundamental properties of **2-Methyl-3-nitrobenzotrifluoride** are summarized below. Proper handling is essential, as the compound is classified as hazardous.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	6656-49-1	[1] [2] [4] [5]
IUPAC Name	2-methyl-1-nitro-3-(trifluoromethyl)benzene	[1] [6]
Synonyms	2-Nitro-6-(trifluoromethyl)toluene	[2] [7]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[1] [2] [5]
Molecular Weight	205.14 g/mol	[2]
Appearance	Light yellow to yellow to orange clear liquid	[2] [4]
Boiling Point	86 °C @ 10 mmHg	[2]
Density	1.4 g/cm ³	[2]
Refractive Index	n _{20/D} 1.48	[2]
Flash Point	> 100 °C (> 212 °F)	[4] [5]
Purity	≥ 97% (GC)	[2]

Table 2: Hazard Identification and Safety

Hazard Code	Description	Source(s)
H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled	[6] [8]
H315	Causes skin irritation	[1] [9]
H319	Causes serious eye irritation	[1] [9]
H332	Harmful if inhaled	[1]
H335	May cause respiratory irritation	[1] [6]
Signal Word	Danger	[4] [6]


Reactivity Profile

The reactivity of **2-Methyl-3-nitrobenzotrifluoride** is governed by the interplay of its three functional groups on the benzene ring. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.^[1] Conversely, these groups make the compound susceptible to nucleophilic attack and are key to its utility as a synthetic intermediate.^[2]

Key Chemical Reactions

- Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 3-amino-2-methylbenzotrifluoride. This transformation is a critical step in the synthesis of various pharmaceutical and agricultural products.^{[1][10]} Common reducing agents include metal catalysts like palladium on charcoal with hydrogen gas, or metals such as iron or zinc in an acidic medium.^{[1][10]}
- Further Nitration: Under specific conditions, the aromatic ring can undergo further nitration to introduce additional nitro groups.^[1]
- Electrophilic Aromatic Substitution: While the ring is deactivated, the electron-withdrawing nature of the existing substituents directs incoming electrophiles, affecting the overall reactivity patterns in synthetic applications.^{[1][2]}

Key Reactions of 2-Methyl-3-nitrobenzotrifluoride

[Click to download full resolution via product page](#)

Figure 1: Primary reaction pathways.

Stability and Handling

Stability: **2-Methyl-3-nitrobenzotrifluoride** is stable under normal laboratory and storage conditions.^[4] However, it is noted to be sensitive to light.^[7] Thermal decomposition can lead to the release of irritating gases and vapors.^[4]

Incompatible Materials: The compound should be kept away from strong oxidizing agents.^[4] As a general precaution for aromatic nitro compounds, contact with strong bases should also be avoided, as such mixtures can sometimes lead to vigorous or explosive reactions.^[11]

Storage and Handling: For safe storage, containers should be kept tightly closed in a dry, cool, and well-ventilated area.^{[4][9]} It is recommended to handle the substance under a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact.^{[4][9]}

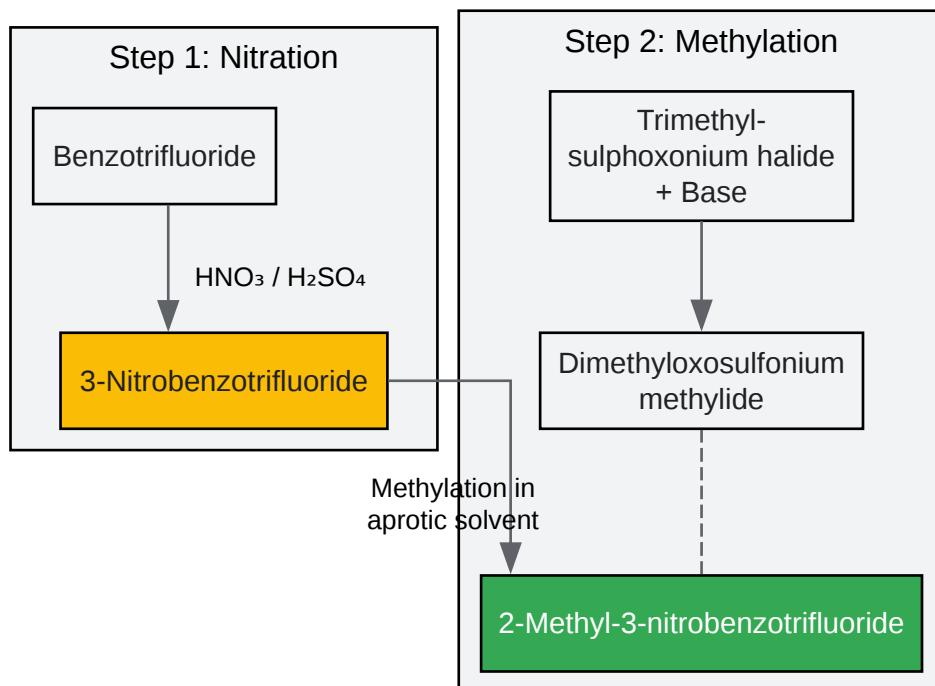
Experimental Protocols

The following sections detail common experimental procedures involving **2-Methyl-3-nitrobenzotrifluoride**.

Synthesis of 2-Methyl-3-nitrobenzotrifluoride

The synthesis is a multi-step process starting from benzotrifluoride.^{[1][10]}

Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride^[12]


- To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (95% w/w; 29.3 ml) over 30 minutes.
- Maintain the reaction temperature between 20-30°C using external cooling.
- After the addition is complete, continue stirring at room temperature for one hour.
- Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).

- Extract the resultant mixture with dichloromethane (2 x 250 ml).
- Wash the combined organic extracts with water (2 x 100 ml), dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.

Step 2: Methylation of 3-Nitrobenzotrifluoride[10]

- Prepare dimethyloxosulfonium methylide from trimethylsulfoxonium halide (e.g., iodide) and a suitable base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- React the 3-nitrobenzotrifluoride obtained from Step 1 with the prepared dimethyloxosulfonium methylide in an inert atmosphere (e.g., nitrogen).
- Upon completion of the reaction, purify the resulting **2-Methyl-3-nitrobenzotrifluoride** from the reaction mixture, typically by distillation under reduced pressure.[10]

Synthesis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]

- 5. 2-Methyl-3-nitrobenzotrifluoride CAS#: 6656-49-1 [chemicalbook.com]
- 6. 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 11. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [reactivity and stability of 2-Methyl-3-nitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293631#reactivity-and-stability-of-2-methyl-3-nitrobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com